
Capozide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capozide is a combination drug that is used to treat high blood pressure. It is a combination of two drugs, captopril and hydrochlorothiazide. Captopril is an angiotensin-converting enzyme (ACE) inhibitor, while hydrochlorothiazide is a diuretic. Capozide works by relaxing blood vessels and reducing the amount of water in the body, which helps to lower blood pressure.
Mecanismo De Acción
Capozide works by inhibiting the action of Capozide, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting the action of Capozide, captopril reduces the formation of angiotensin II, which leads to vasodilation and a decrease in blood pressure. Hydrochlorothiazide works by increasing the excretion of sodium and water from the body, which reduces the volume of blood and decreases blood pressure.
Efectos Bioquímicos Y Fisiológicos
Capozide has several biochemical and physiological effects. It reduces the levels of angiotensin II, aldosterone, and catecholamines in the body. It also increases the levels of bradykinin, which is a vasodilator. Capozide reduces the resistance of blood vessels, which leads to a decrease in blood pressure. It also reduces the workload of the heart by reducing the volume of blood in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Capozide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and can be easily administered to animals for research purposes. However, capozide also has some limitations. It can cause side effects such as hypotension, electrolyte imbalances, and renal dysfunction, which may affect the results of experiments. It is also not suitable for use in some animal models due to differences in drug metabolism and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on capozide. One area of research is the development of new Capozide inhibitors and diuretics with improved efficacy and fewer side effects. Another area of research is the identification of new targets for the treatment of hypertension, such as the renin-angiotensin system and the sympathetic nervous system. Additionally, research is needed to better understand the long-term effects of capozide on cardiovascular health and to identify new biomarkers for the early detection of hypertension.
Métodos De Síntesis
Capozide is synthesized by combining captopril and hydrochlorothiazide in specific proportions. Captopril is synthesized by reacting L-proline with 3-mercapto-2-methylpropanoyl-L-proline. Hydrochlorothiazide is synthesized by reacting 4-amino-6-chloro-1,3-benzenedisulfonamide with 1,1-dioxide.
Aplicaciones Científicas De Investigación
Capozide is widely used in scientific research to study the effects of Capozide inhibitors and diuretics on blood pressure. It is also used to study the effects of these drugs on various physiological and biochemical parameters.
Propiedades
Número CAS |
110075-07-5 |
|---|---|
Nombre del producto |
Capozide |
Fórmula molecular |
C16H23ClN4O7S3 |
Peso molecular |
515 g/mol |
Nombre IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1 |
Clave InChI |
SFIUYASDNWEYDB-HHQFNNIRSA-N |
SMILES isomérico |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
SMILES canónico |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Sinónimos |
Capozide captopril - hydrochlorothiazide captopril, hydrochlorothiazide drug combination |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
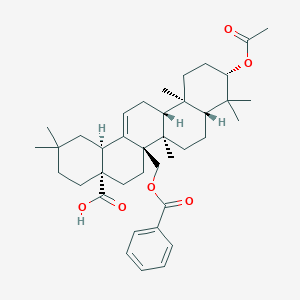
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
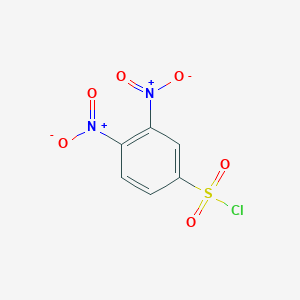
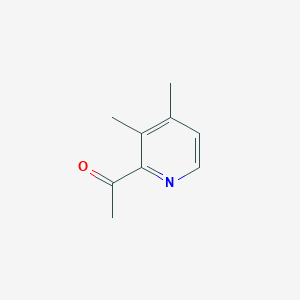
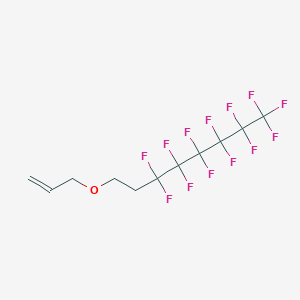
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)



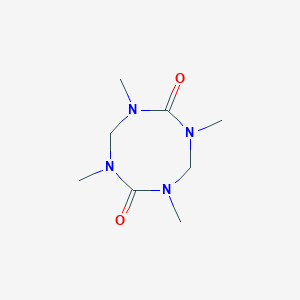
![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)